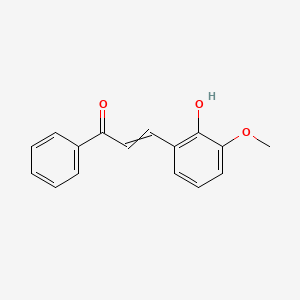

2-Hydroxy-3-methoxychalcone

Description

BenchChem offers high-quality 2-Hydroxy-3-methoxychalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-methoxychalcone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

50355-55-0 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C16H14O3/c1-19-15-9-5-8-13(16(15)18)10-11-14(17)12-6-3-2-4-7-12/h2-11,18H,1H3 |

InChI Key |

UIZYRMBJSZYZAK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-3-methoxychalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, a derivative of 2-Hydroxy-3-methoxychalcone. This document details the experimental protocol for its synthesis via the Claisen-Schmidt condensation, presents a thorough characterization using various analytical techniques, and explores its potential biological activities, including a proposed signaling pathway for its anticancer effects.

Synthesis

The synthesis of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 3-methoxybenzaldehyde.[1][2]

Experimental Protocol

Materials:

-

2-hydroxyacetophenone

-

3-methoxybenzaldehyde

-

Ethanol

-

Piperidine

-

Deionized water

-

Dissolve 1.36 g (10 mmol) of 2-hydroxyacetophenone in 10 ml of ethanol in a round-bottom flask.

-

Add 0.1 ml of piperidine to the solution to act as a catalyst.

-

Stir the mixture at room temperature for 30 minutes.

-

To the vigorously stirred mixture, add 1.36 g (10 mmol) of 3-methoxybenzaldehyde.

-

Continue stirring the reaction mixture overnight at room temperature.

-

The precipitated crystals are then collected by filtration.

-

Recrystallize the crude product from an ethanol/water (1:1) solution to yield the purified chalcone.

Yield and Physical Properties: The reaction yields approximately 90% of the final product, which appears as crystalline solids.[1][2] The melting point of the purified compound is 359 K.[1][2]

Characterization

A complete spectroscopic analysis is essential to confirm the structure and purity of the synthesized (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR (300 MHz, acetone-d₆, ppm) | 3.7 (s, 3H, CH₃); 6.94 (d, 1H, CH, arom. ³J H—H = 7.8 Hz); 7.2 (s, 1H, arom.), 7.3–7.4 (m, 5H, arom.), 7.6 (d, 1H, CH, ³J H—H = 15.6 HZ); 7.8 (d, 1H, CH, ³J H—H = 15.6 Hz); 7.9 (d, 1H, CH, arom. ³J H—H = 7.7 Hz); 11.3 (s, 1H, OH)[1] |

| ¹³C NMR (75 MHz, acetone-d₆, ppm) | 55.1 (CH₃); 112.8 (CH, arom.); 115.7 (CH, arom.); 117.4 (CH, arom); 117.6 (CH, arom.); 119.3 (Cquat, arom.); 120.1 (βCH); 121.1 (CH, arom.); 128.8 (CH, arom.); 129.3 (CH, arom.); 135.7 (Cquat, arom.); 136.2 (CH, arom.); 144.7 (αCH); 159.7 (C—O), 160.8 (C—O); 194.9 (CO)[1] |

| Infrared (IR) | Characteristic peaks for the α,β-unsaturated ketone and hydroxyl groups are expected. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of C₁₆H₁₄O₃ (254.28 g/mol ) is anticipated. |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

Biological Activity and Signaling Pathway

Chalcones, as precursors to flavonoids, are known for a wide range of pharmacological activities.[3] Specifically, 2'-hydroxychalcones have demonstrated significant anti-inflammatory and anticancer properties.[4][5]

Anticancer and Anti-inflammatory Mechanisms

Research on 2'-hydroxychalcones has elucidated their role in inhibiting key inflammatory and cancer-promoting pathways. These compounds have been shown to suppress the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α).[1] This suppression is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4]

In the context of cancer, 2'-hydroxychalcone has been found to induce autophagy and apoptosis in breast cancer cells.[4] The proposed mechanism involves the inhibition of the pro-survival NF-κB pathway, leading to an accumulation of reactive oxygen species (ROS), endoplasmic reticulum stress, and the activation of JNK/MAPK signaling.[4]

Proposed Anticancer Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which 2'-hydroxychalcone exerts its anticancer effects on breast cancer cells.

This guide provides a foundational understanding for researchers interested in the synthesis and potential therapeutic applications of 2-Hydroxy-3-methoxychalcone derivatives. The detailed protocols and compiled data serve as a valuable resource for further investigation and drug development efforts in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxy Chalcones and Analogs with Chemopreventive Properties | MDPI [mdpi.com]

Spectroscopic and Synthetic Profile of 2-Hydroxy-3-methoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-3-methoxychalcone (IUPAC Name: (E)-3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one), a flavonoid precursor with significant potential in medicinal chemistry. This document details the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines the experimental protocols for its synthesis and spectroscopic characterization, serving as a vital resource for researchers engaged in the study and application of chalcone derivatives.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for 2-Hydroxy-3-methoxychalcone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 2-Hydroxy-3-methoxychalcone, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure. While a complete, experimentally verified dataset is not publicly available in a consolidated source, the expected chemical shifts can be predicted based on the analysis of similar chalcone structures.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of a related compound, 2'-hydroxychalcone, shows characteristic signals for the vinyl protons (H-α and H-β) as doublets with a coupling constant (J) of approximately 15.8 Hz, confirming the E (trans) configuration of the double bond. The aromatic protons appear in the region of δ 6.9-8.2 ppm. The phenolic hydroxyl proton is typically observed as a singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for 2-Hydroxy-3-methoxychalcone

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 3.9 | Singlet | - | -OCH₃ |

| ~ 6.9 - 7.1 | Multiplet | - | Aromatic Protons (Ring A) |

| ~ 7.4 - 7.6 | Multiplet | - | Aromatic Protons (Ring B) |

| ~ 7.5 | Doublet | ~ 15.8 | H-α |

| ~ 7.9 | Doublet | ~ 15.8 | H-β |

| ~ 8.0 - 8.2 | Multiplet | - | Aromatic Protons (Ring B) |

| Downfield Singlet | Singlet | - | -OH |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of 2-hydroxychalcones typically shows a signal for the carbonyl carbon (C=O) in the range of 193.65-193.74 ppm[1]. The carbon attached to the phenolic hydroxyl group appears around 163.54-163.61 ppm[1].

Table 2: Predicted ¹³C NMR Spectral Data for 2-Hydroxy-3-methoxychalcone

| Chemical Shift (δ, ppm) | Assignment |

| ~ 56.0 | -OCH₃ |

| ~ 115 - 140 | Aromatic and Vinylic Carbons |

| ~ 163.5 | C-OH |

| ~ 193.7 | C=O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Hydroxy-3-methoxychalcone is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Table 3: Predicted IR Absorption Bands for 2-Hydroxy-3-methoxychalcone

| Frequency (cm⁻¹) | Functional Group |

| ~ 3400 | O-H stretch (phenolic) |

| ~ 3050 | C-H stretch (aromatic) |

| ~ 1650 | C=O stretch (α,β-unsaturated ketone) |

| ~ 1600, 1450 | C=C stretch (aromatic) |

| ~ 1250 | C-O stretch (aryl ether) |

| ~ 980 | C-H bend (trans C=C) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 2-Hydroxy-3-methoxychalcone (C₁₆H₁₄O₃), the exact mass is 254.09 g/mol [2].

Table 4: Mass Spectrometry Data for 2-Hydroxy-3-methoxychalcone

| Ion Mode | Precursor m/z | Key Fragment Ions (m/z) |

| Positive ([M+H]⁺) | 255.1016[2] | 238, 225, 209[3] |

| Negative ([M-H]⁻) | 253.087[2] | 237.1, 240.1, 161[3] |

The fragmentation of 2'-hydroxy chalcones can be complex due to isomerization to the corresponding flavanone in the mass spectrometer[4]. A common fragmentation pathway for chalcones is the retro-Diels-Alder (RDA) fission, leading to fragments representing the A and B rings.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of 2-Hydroxy-3-methoxychalcone.

Synthesis: Claisen-Schmidt Condensation

2-Hydroxy-3-methoxychalcone can be synthesized via a base-catalyzed Claisen-Schmidt condensation between 2-hydroxy-3-methoxybenzaldehyde and acetophenone.

Materials:

-

2-hydroxy-3-methoxybenzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Isopropyl alcohol

-

Hydrochloric acid (HCl, dilute)

-

Distilled water

-

Crushed ice

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 2-hydroxy-3-methoxybenzaldehyde and acetophenone in a suitable solvent like ethanol or isopropyl alcohol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a 40% aqueous solution of NaOH or KOH to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for approximately 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2-Hydroxy-3-methoxychalcone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified chalcone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Parameters: For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using an FTIR spectrometer.

-

Parameters: Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Parameters: Acquire spectra in both positive and negative ion modes. For tandem MS (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain fragment ion spectra.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 2-Hydroxy-3-methoxychalcone.

References

Physical and chemical properties of 2-Hydroxy-3-methoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxychalcone is a flavonoid, a class of natural compounds widely found in plants. Chalcones, characterized by their open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors in the biosynthesis of flavonoids and isoflavonoids. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of 2-Hydroxy-3-methoxychalcone. While the broader class of chalcones is known for its anticancer and anti-inflammatory properties, this document will focus on the established data for this specific molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Hydroxy-3-methoxychalcone is presented below. It is important to note that variations in reported values, such as melting point, may exist across different sources due to experimental conditions and purity levels. The compound is most accurately identified by its IUPAC name and CAS number.

| Property | Value | Source(s) |

| IUPAC Name | (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | [1] |

| CAS Number | 7146-86-3 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| Appearance | Yellow solid | |

| Melting Point | 86 °C (359 K) | |

| Boiling Point | 434.5 °C (predicted) | [2] |

| Solubility | Soluble in acetone or methanol. | |

| Flash Point | 162.8 °C (predicted) | [2] |

Experimental Protocols

Synthesis of 2-Hydroxy-3-methoxychalcone via Claisen-Schmidt Condensation

The primary method for synthesizing 2-Hydroxy-3-methoxychalcone is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.

Materials:

-

2-hydroxyacetophenone

-

3-methoxybenzaldehyde

-

Ethanol

-

Piperidine (catalyst)

-

Ethanol/water (1:1) solution for recrystallization

Procedure:

-

To a solution of 2-hydroxyacetophenone (1.36 g, 10 mmol) in ethanol (10 ml), add 0.1 ml of piperidine as a catalyst.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-methoxybenzaldehyde (1.36 g, 10 mmol) to the vigorously stirred reaction mixture.

-

Continue stirring and leave the reaction mixture overnight.

-

The precipitated crystals are separated by filtration.

-

Recrystallize the crude product from an ethanol/water (1:1) solution to yield pure (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

A general workflow for the synthesis and characterization of 2-Hydroxy-3-methoxychalcone is depicted in the diagram below.

Spectral Data

The structural confirmation of 2-Hydroxy-3-methoxychalcone is achieved through various spectroscopic techniques. The key spectral data are summarized below.

| Technique | Data |

| ¹H NMR | (300 MHz, acetone-d₆, p.p.m.): δ 11.3 (s, 1H, OH), 7.9 (d, 1H, CH, arom., JH-H = 7.7 Hz), 7.8 (d, 1H, CH, ³JH-H = 15.6 Hz), 7.6 (d, 1H, CH, ³JH-H = 15.6 HZ), 7.3–7.4 (m, 5H, arom.), 7.2 (s, 1H, arom.), 6.94 (d, 1H, CH, arom., JH-H = 7.8 Hz), 3.7 (s, 3H, CH₃). |

| ¹³C NMR | (75 MHz, acetone-d₆, p.p.m.): δ 194.9 (CO), 160.8 (C—O), 159.7 (C—O), 144.7 (=CH), 136.2 (CH, arom.), 135.7 (Cquat, arom.), 129.3 (CH, arom.), 128.8 (CH, arom.), 121.1 (CH, arom.), 120.1 (δbCH), 119.3 (Cquat, arom.), 117.6 (CH, arom.), 117.4 (CH, arom), 115.7 (CH, arom.), 112.8 (CH, arom.), 55.1 (CH₃). |

| Mass Spectrometry | MS-MS (Precursor Type: [M-H]⁻, Precursor m/z: 253.087): Top peaks at m/z 238, 225, 209. MS-MS (Precursor Type: [M+H]⁺, Precursor m/z: 255.1016): Top peaks at m/z 237.1, 240.1, 161.[1] |

| Infrared (IR) Spectroscopy | FTIR data is available, typically showing characteristic peaks for the hydroxyl, carbonyl, and aromatic C-H and C=C bonds.[1] |

Biological Activity and Signaling Pathways

Chalcone derivatives have been extensively studied for their potential therapeutic applications, with many exhibiting significant anti-inflammatory and anticancer properties.

Anti-inflammatory Activity: Chalcones have been shown to exert anti-inflammatory effects by modulating various signaling pathways. For instance, some chalcone derivatives inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is often achieved through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response.

Anticancer Activity: The anticancer activity of chalcones is attributed to their ability to interfere with multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. Some chalcones have been found to induce apoptosis (programmed cell death) in cancer cells by modulating the PI3K/Akt/mTOR pathway. Furthermore, the inhibition of the NF-κB and STAT3 signaling pathways by certain chalcones has been linked to their ability to suppress tumor growth and progression.

While these activities are well-documented for the chalcone class of compounds, specific studies detailing the signaling pathways modulated by 2-Hydroxy-3-methoxychalcone are not available in the reviewed literature. Therefore, a specific signaling pathway diagram for this particular compound cannot be provided at this time. The diagram below illustrates a generalized overview of how a drug candidate's activity is investigated.

Conclusion

2-Hydroxy-3-methoxychalcone is a readily synthesizable chalcone with well-defined chemical and physical properties. Its structural features suggest potential for biological activity, a characteristic of the broader chalcone family. While extensive research has highlighted the anti-inflammatory and anticancer potential of various chalcone derivatives through the modulation of key signaling pathways, further investigation is required to elucidate the specific mechanisms of action for 2-Hydroxy-3-methoxychalcone. This guide provides a solid foundation of its chemical and physical characteristics to support such future research and development endeavors.

References

2-Hydroxy-3-methoxychalcone: A Technical Guide to Its Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methoxychalcone is a flavonoid belonging to the chalcone subgroup, noted for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. While broadly classified as a naturally occurring compound, specific plant sources for 2-Hydroxy-3-methoxychalcone are not prominently documented in scientific literature. This technical guide synthesizes the available information on its origins, focusing on established synthetic routes due to the current ambiguity of its natural prevalence. It further details generalized isolation protocols for chalcones from botanical matrices and outlines the compound's known biological activities and associated signaling pathways.

Natural Sources and Occurrence

While some sources describe 2'-Hydroxy-3-methoxychalcone as a naturally occurring compound found in various plant species, specific details regarding the plant species, the part of the plant it is found in, and its abundance are not well-documented in the available literature.[1] Research has more concretely identified other structurally related chalcones in various plants. For instance, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone has been isolated from the leaves of Syzygium balsameum. Another related compound, 2′,6′-dihydroxy-3′-(2-hydroxy-3-methyl-3-butenyl)-4′-methoxychalcone, has been isolated from the whole plant of Anaphalis lactea.

Isolation Methodologies from Natural Sources

Given the absence of a specified natural source for 2-Hydroxy-3-methoxychalcone, a generalized experimental protocol for the isolation of chalcones from plant material is presented below. This protocol is based on common techniques used for the extraction and purification of flavonoids.

General Experimental Workflow for Chalcone Isolation

The isolation of chalcones from plant sources typically involves a multi-step process beginning with extraction, followed by fractionation and purification.

Caption: Generalized workflow for the isolation of chalcones from plant materials.

Detailed Experimental Protocol

-

Plant Material Preparation: The selected plant material (e.g., leaves) is collected, washed, and dried in the shade or a low-temperature oven to preserve the chemical constituents. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using maceration or Soxhlet extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extract is concentrated under reduced pressure and may be partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction enriched with the target chalcone is subjected to column chromatography using a stationary phase like silica gel or Sephadex. A gradient elution system with a mixture of solvents (e.g., hexane and ethyl acetate) is commonly employed.

-

Final Purification and Characterization: The fractions containing the purified compound, as monitored by thin-layer chromatography (TLC), are combined and further purified by techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization. The structure of the isolated chalcone is then elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy.

Chemical Synthesis

The most prevalent method for the synthesis of 2-Hydroxy-3-methoxychalcone and its derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

General Synthesis Workflow

Caption: Workflow for the synthesis of 2-Hydroxy-3-methoxychalcone via Claisen-Schmidt condensation.

Synthesis Data of Related Chalcones

| Chalcone Derivative | Reactants | Catalyst/Solvent | Yield (%) | Reference |

| 2',4-dihydroxy-3-methoxychalcone | 2-hydroxyacetophenone, 4-hydroxy-3-methoxybenzaldehyde (vanillin) | 40% aq. KOH / Methanol | 13.77 | [1] |

| 2',4',4-trihydroxy-3-methoxychalcone | 2,4-dihydroxyacetophenone, 4-hydroxy-3-methoxybenzaldehyde (vanillin) | 40% aq. KOH / Methanol | 6.0 | [1] |

Biological Activities and Signaling Pathways

Chalcones, as a class of compounds, are known to exhibit a wide range of biological activities. 2-Hydroxy-3-methoxychalcone and its derivatives have been reported to possess antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant and Anti-inflammatory Mechanisms

The antioxidant activity of chalcones is attributed to their ability to scavenge free radicals and chelate metal ions. Their anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Caption: Simplified diagram of the antioxidant and anti-inflammatory action of chalcones.

Anticancer Activity

The anticancer properties of chalcones are linked to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. The cytotoxic effects of related chalcones against various cancer cell lines are summarized below.

| Chalcone Derivative | Cell Line | IC₅₀ (µg/mL) | Reference |

| 2',4-dihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | 12.80 | [1] |

| WiDr (Colon Cancer) | 19.57 | [1] | |

| T47D (Breast Cancer) | 20.73 | [1] | |

| 2',4',4-trihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | 8.53 | [1] |

| WiDr (Colon Cancer) | 2.66 | [1] | |

| T47D (Breast Cancer) | 24.61 | [1] |

Conclusion

2-Hydroxy-3-methoxychalcone remains a compound of significant interest for its potential pharmacological applications. While its presence in nature is suggested, a clear botanical source has yet to be established. Consequently, chemical synthesis, primarily through the Claisen-Schmidt condensation, stands as the most reliable method for obtaining this compound for research purposes. Future studies should aim to identify and quantify 2-Hydroxy-3-methoxychalcone in natural sources to fully elucidate its role in the plant kingdom and to explore more sustainable production methods. Further investigation into its mechanisms of action will be crucial for the development of novel therapeutics.

References

The Multifaceted Biological Activities of 2-Hydroxy-3-methoxychalcone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are aromatic ketones with a 1,3-diaryl-2-propen-1-one backbone.[1] These compounds are widely distributed in the plant kingdom and serve as precursors for other flavonoids.[1][2] The unique α,β-unsaturated keto function, coupled with the two aromatic rings, endows chalcones with a wide spectrum of biological activities, making them a "privileged scaffold" in medicinal chemistry.[3] Among the vast array of chalcone derivatives, those bearing a 2-hydroxy-3-methoxy substitution pattern on one of the aromatic rings have garnered significant attention for their potent and diverse pharmacological effects. This technical guide provides an in-depth overview of the biological activities of 2-Hydroxy-3-methoxychalcone derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. We will delve into the quantitative data supporting these activities, the experimental protocols used for their evaluation, and the underlying signaling pathways through which they exert their effects.

Biological Activities of 2-Hydroxy-3-methoxychalcone Derivatives

Anticancer Activity

2-Hydroxy-3-methoxychalcone and its derivatives have demonstrated promising anticancer properties. One such derivative has shown anticancer activity with an IC50 value of 3 μM in a neutrophil inhibition assay.[4] The anticancer effects of chalcones are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[5][6]

Anti-inflammatory Activity

Several 2-hydroxy-3-methoxychalcone derivatives exhibit potent anti-inflammatory effects. For instance, 2′-hydroxy-3,6′-dimethoxychalcone has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] At a concentration of 10 μM, this compound inhibited NO production by approximately 72.58%.[3] The anti-inflammatory action of these derivatives is often mediated by the downregulation of pro-inflammatory enzymes and cytokines.[7][8]

Antioxidant Activity

The antioxidant potential of 2-hydroxy-3-methoxychalcone derivatives has been evaluated using various assays. One study on hydroxy dimethoxy chalcone derivatives reported the IC50 value for the DPPH radical scavenging activity of 2'-hydroxy-3,4-dimethoxychalcone to be 975 µg/mL.[9] The presence of the hydroxyl group is considered crucial for the antioxidant activity of chalcones.[10]

Antimicrobial Activity

Chalcone derivatives have been investigated for their efficacy against a range of microbial pathogens. Methoxy chalcone derivatives have shown promising antimicrobial activities.[5] While specific data for a broad range of 2-hydroxy-3-methoxychalcone derivatives is still emerging, the general class of methoxylated chalcones has demonstrated activity against both bacteria and fungi.[1][11]

Anti-melanogenic Activity

Interestingly, 2′-hydroxy-3,6′-dimethoxychalcone has also been found to possess anti-melanogenic properties. In α-MSH-stimulated B16F10 melanoma cells, this compound inhibited melanogenesis by approximately 31.42% and tyrosinase activity by about 37.97% at a concentration of 5 μM.[3]

Data Presentation: Quantitative Biological Activities

| Derivative | Biological Activity | Assay | Cell Line/Organism | Key Parameter | Value | Reference |

| 2-Hydroxy-3-methoxychalcone | Anticancer | Neutrophil Inhibition | Neutrophils | IC50 | 3 μM | [4] |

| 2′-hydroxy-3,6′-dimethoxychalcone | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 | % Inhibition | ~72.58% at 10 μM | [3] |

| 2′-hydroxy-3,6′-dimethoxychalcone | Anti-melanogenic | Melanogenesis Inhibition | B16F10 | % Inhibition | ~31.42% at 5 μM | [3] |

| 2′-hydroxy-3,6′-dimethoxychalcone | Anti-melanogenic | Tyrosinase Activity | B16F10 | % Inhibition | ~37.97% at 5 μM | [3] |

| 2'-hydroxy-3,4-dimethoxychalcone | Antioxidant | DPPH Radical Scavenging | - | IC50 | 975 µg/mL | [9] |

Experimental Protocols

General Synthesis of 2-Hydroxy-3-methoxychalcone Derivatives

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation .[5]

-

Reactants: An appropriately substituted 2-hydroxy-3-methoxyacetophenone is reacted with a substituted benzaldehyde.

-

Catalyst: The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a polar solvent like ethanol.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated.

-

Workup: The reaction is usually quenched by acidification with a dilute acid (e.g., HCl). The precipitated chalcone is then filtered, washed, and purified, often by recrystallization.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the 2-hydroxy-3-methoxychalcone derivative for a specified time (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The amount of nitric oxide produced in the culture supernatant is determined using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-only control.

MTT Cytotoxicity Assay for Anticancer Activity

-

Cell Culture: A human cancer cell line (e.g., T47D breast cancer cells) is maintained in a suitable culture medium.[5]

-

Cell Seeding: Cells are seeded in 96-well plates and incubated to allow for attachment.[5]

-

Compound Treatment: The cells are treated with a range of concentrations of the chalcone derivative and incubated for a defined period (e.g., 24 hours).[5]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is determined.[5]

Antimicrobial Assay (Disc Diffusion Method)

-

Microbial Culture: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth to a specific turbidity.[5]

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial culture and used to evenly inoculate the surface of an agar plate (e.g., Mueller-Hinton agar).[5]

-

Disc Application: Sterile paper discs are impregnated with a known concentration of the chalcone derivative and placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

Signaling Pathways and Mechanisms of Action

The biological effects of 2-hydroxy-3-methoxychalcone derivatives are mediated through the modulation of various intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory actions of these chalcones are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways.[8][12]

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS and COX-2. 2-hydroxy-3-methoxychalcone derivatives can inhibit the degradation of IκB, thereby preventing NF-κB activation.[12]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, p38, and JNK, also plays a crucial role in inflammation. These chalcone derivatives can suppress the phosphorylation of these MAPKs, leading to a reduction in the production of inflammatory mediators.[12]

Anti-melanogenic Signaling Pathways

The inhibition of melanin synthesis by these compounds involves the modulation of several signaling cascades:

-

PKA/CREB Pathway: This pathway is a key regulator of melanogenesis. 2-hydroxy-3-methoxychalcone derivatives can suppress the phosphorylation of PKA and CREB, leading to decreased expression of the master regulator of melanogenesis, MITF.[3]

-

PI3K/Akt Pathway: The activation of this pathway can also influence melanogenesis. These chalcones can inhibit the phosphorylation of Akt.[3]

-

Wnt/β-catenin Pathway: This pathway is also implicated in the regulation of melanogenesis.[3]

Experimental Workflow Example

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of a 2-hydroxy-3-methoxychalcone derivative in vitro.

Conclusion and Future Perspectives

2-Hydroxy-3-methoxychalcone derivatives represent a promising class of bioactive compounds with a wide array of pharmacological activities. Their demonstrated efficacy in anticancer, anti-inflammatory, antioxidant, and antimicrobial assays highlights their potential for the development of novel therapeutic agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK, provides a solid foundation for further drug discovery and development efforts. Future research should focus on synthesizing and screening a broader range of these derivatives to establish more definitive structure-activity relationships, as well as conducting in vivo studies to validate their therapeutic potential. The versatility and accessibility of the chalcone scaffold ensure that 2-hydroxy-3-methoxychalcone derivatives will remain an exciting area of investigation for medicinal chemists and pharmacologists.

References

- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nveo.org [nveo.org]

- 12. mdpi.com [mdpi.com]

In Vitro Antioxidant Activity of 2-Hydroxy-3-methoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant activity of 2-Hydroxy-3-methoxychalcone. While direct quantitative data for this specific chalcone is limited in publicly available literature, this document synthesizes findings from structurally related 2'-hydroxy and methoxy-substituted chalcones to provide a comprehensive understanding of its potential antioxidant profile. This guide covers detailed experimental protocols for key antioxidant assays, a comparative analysis of antioxidant activity with related compounds, and an exploration of the underlying signaling pathways.

Comparative Antioxidant Activity

| Chalcone Derivative | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay | Reference |

| 2'-Hydroxy-4'-methoxychalcone | - | - | Active | [1] |

| 2',4',4-Trihydroxychalcone | 26.55 ± 0.55 µg/mL | - | - | [2] |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 µg/mL | - | - | [3] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 3.39 µg/mL | - | - | [3] |

| p-Hydroxy-m-Methoxy Chalcone (pHmMC) | 11.9 µg/mL | - | - | [4] |

| 4′-Fluoro-2′-hydroxy-2,3-dimethoxychalcone | 190 µg/mL (DPPH) | - | H₂O₂ scavenging | [5] |

Note: The antioxidant activity of 2'-hydroxychalcones is primarily attributed to the substituents on the A and B rings, as the 2'-hydroxyl group is involved in a strong hydrogen bond with the adjacent carbonyl oxygen.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and replication of in vitro antioxidant activity studies. The following sections outline the standard protocols for the most common assays used to evaluate the antioxidant potential of chalcone derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to determine the free radical scavenging ability of a compound. It is based on the reduction of the stable DPPH radical, which is a deep violet colored solution, to the pale yellow hydrazine by an antioxidant.

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Compound: Prepare a stock solution of 2-Hydroxy-3-methoxychalcone in a suitable solvent (e.g., methanol or ethanol). From this, prepare serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the test compound solution to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

-

Control and Blank: A control containing the solvent and DPPH solution, and a blank containing the solvent and the test compound are also measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution.

Procedure:

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Preparation of Test Compound: Prepare stock and serial dilutions of 2-Hydroxy-3-methoxychalcone.

-

Reaction Mixture: Add a small volume of the test compound to the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated using the same formulas as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Preparation of Test Compound: Prepare various concentrations of 2-Hydroxy-3-methoxychalcone.

-

Reaction Mixture: Add the test compound solution to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the resulting blue solution at 593 nm.

-

Standard Curve: A standard curve is prepared using a known antioxidant, such as Trolox or ascorbic acid.

-

Calculation of Antioxidant Power: The antioxidant capacity of the test compound is determined from the standard curve and expressed as µM of Trolox equivalents or another standard.

Signaling Pathways and Experimental Workflows

General Antioxidant Mechanism of Chalcones

Chalcones exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems. The presence of hydroxyl and methoxy groups on the aromatic rings enhances their electron-donating capacity, which is crucial for neutralizing free radicals.

Caption: General antioxidant mechanism of chalcones.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant activity of a compound like 2-Hydroxy-3-methoxychalcone using multiple assays.

Caption: Experimental workflow for antioxidant assays.

Conclusion

While direct experimental data on the in vitro antioxidant activity of 2-Hydroxy-3-methoxychalcone is not extensively documented, the available information on structurally analogous compounds suggests that it likely possesses significant antioxidant properties. The presence of both a hydroxyl and a methoxy group on the A ring is expected to contribute to its radical scavenging capabilities. Further in vitro studies employing the standardized protocols outlined in this guide are necessary to precisely quantify its antioxidant potential and to fully elucidate its mechanisms of action. The provided experimental workflows and conceptual diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development aiming to investigate the antioxidant properties of this and other chalcone derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Antioxidant Activity of p-Hidroxy-m-Methoxy Chalcone and its Combination with Doxorubicin: In Vitro and In Silico Study | Scientific.Net [scientific.net]

- 4. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Anticancer properties of 2-Hydroxy-3-methoxychalcone on specific cell lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological activities, including notable anticancer properties. Their basic structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for extensive derivatization, leading to compounds with varied and potent biological effects. This technical guide focuses on the anticancer properties of specific hydroxy- and methoxy-substituted chalcones, with a primary emphasis on 2',4-dihydroxy-3-methoxychalcone and its closely related derivatives, due to the availability of detailed research on their mechanisms of action against various cancer cell lines. This document will provide a comprehensive summary of their cytotoxic effects, delve into the intricate signaling pathways they modulate, and outline the experimental methodologies used to elucidate these properties.

Data Presentation: Cytotoxicity of Hydroxy-Methoxychalcones

The following tables summarize the cytotoxic activity of selected hydroxy-methoxychalcones against various human cancer cell lines, presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: IC50 Values of 2',4-dihydroxy-3-methoxychalcone [1][2][3][4]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HeLa | Cervical Cancer | 12.80[1][3][4] |

| WiDr | Colon Cancer | 19.57[1][3][4] |

| T47D | Breast Cancer | 20.73[1][4] |

Table 2: IC50 Values of 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) [5]

| Cell Line | Cancer Type | IC50 (µM) |

| RPMI8226 | Multiple Myeloma | 25.97[5] |

| MM.1S | Multiple Myeloma | 18.36[5] |

| U266 | Multiple Myeloma | 15.02[5] |

Table 3: IC50 Values of Other Related Chalcones

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| 2',4',4-trihydroxy-3-methoxychalcone | HeLa | Cervical Cancer | 8.53 µg/mL | [1][2] |

| 2',4',4-trihydroxy-3-methoxychalcone | WiDr | Colon Cancer | 2.66 µg/mL | [1][2] |

| 2',4',4-trihydroxy-3-methoxychalcone | T47D | Breast Cancer | 24.61 µg/mL | [1][2] |

| Aspirin-conjugated 2′-hydroxy-2,3,5′-trimethoxychalcone | HeLa | Cervical Cancer | 4.17 µM | [6] |

| Aspirin-conjugated 2′-hydroxy-2,3,5′-trimethoxychalcone | HepG2 | Liver Cancer | 18.54 µM | [6] |

| Aspirin-conjugated 2′-hydroxy-2,3,5′-trimethoxychalcone | AGS | Gastric Cancer | 9.28 µM | [6] |

| Aspirin-conjugated 2′-hydroxy-2,3,5′-trimethoxychalcone | BXPC-3 | Pancreatic Cancer | 35.74 µM | [6] |

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the anticancer properties of these chalcones.

Cell Culture and Viability Assays

-

Cell Lines and Culture Conditions: Human cancer cell lines such as HeLa (cervical), WiDr (colon), T47D (breast), RPMI8226, MM.1S, and U266 (multiple myeloma) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[5][6]

-

MTT Assay: This colorimetric assay was used to assess cell viability.[2] Cells were seeded in 96-well plates and treated with various concentrations of the chalcone derivatives for a specified period (e.g., 24 hours).[2][4] Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were then calculated.

-

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay was also utilized to determine cell proliferation.[5] Cells were treated with the test compound, and then the CCK-8 solution was added. After incubation, the absorbance was measured to quantify the number of viable cells.[5]

Apoptosis Detection

-

Hoechst 33324 Staining: To observe nuclear morphology changes indicative of apoptosis, cells were stained with Hoechst 33324, a fluorescent dye that binds to DNA.[5] After treatment with the chalcone, cells were stained and visualized under a fluorescence microscope. Apoptotic cells typically exhibit condensed or fragmented nuclei.[5]

-

Flow Cytometry with Annexin V-FITC/PI Staining: This method quantifies the percentage of apoptotic cells. After treatment, cells were harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) were then added. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells. The stained cells were then analyzed by a flow cytometer.

Western Blot Analysis

Western blotting was employed to determine the expression levels of proteins involved in signaling pathways.

-

Cell Lysis: Treated and untreated cells were harvested and lysed in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with specific primary antibodies against target proteins (e.g., PI3K, Akt, mTOR, Bcl-2, Bax, caspases).[5]

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Research indicates that hydroxy-methoxychalcones exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and inhibition of cell proliferation.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated.

Studies on 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) have shown that it effectively suppresses the proliferation of multiple myeloma cells by inhibiting this pathway.[5] DMEC treatment leads to a dose-dependent decrease in the expression of PI3K and the phosphorylation of Akt and mTOR.[5] The inhibition of this pathway ultimately leads to the induction of apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by DMEC.

Mitochondria-Mediated Apoptosis Pathway

Hydroxy-methoxychalcones have been shown to induce apoptosis through the intrinsic, or mitochondria-mediated, pathway. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Treatment with DMEC resulted in the upregulation of the pro-apoptotic protein Bad and the downregulation of the anti-apoptotic protein Bcl-2.[5] This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase), which ultimately leads to the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and programmed cell death.[5]

Caption: Induction of mitochondria-mediated apoptosis by hydroxy-methoxychalcones.

Conclusion

The available scientific literature strongly supports the potential of hydroxy-methoxychalcones, particularly derivatives like 2',4-dihydroxy-3-methoxychalcone and 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone, as promising anticancer agents. Their ability to induce apoptosis and inhibit critical cell survival pathways, such as the PI3K/Akt/mTOR pathway, in a variety of cancer cell lines highlights their therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the anticancer properties of this valuable class of compounds. Further in-vivo studies are warranted to translate these promising in-vitro findings into effective clinical applications.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dihydroxy-3-methoxychalcone | Benchchem [benchchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential anticancer effect of aspirin and 2′-hydroxy-2,3,5′-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial and Antifungal Potential of 2-Hydroxy-3-methoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chalcones as Antimicrobial and Antifungal Agents

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These naturally occurring and synthetic compounds have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings is known to influence their biological activity.[2]

Quantitative Data on Related Hydroxy- and Methoxy-Substituted Chalcones

To provide a comparative context for the potential activity of 2-Hydroxy-3-methoxychalcone, the following tables summarize the antimicrobial and antifungal activities of structurally similar chalcones reported in the literature.

Table 1: Antibacterial Activity of Selected Hydroxy- and Methoxy-Substituted Chalcones

| Compound | Bacterial Strain | Assay Type | Result | Reference |

| 2'-Hydroxy-4',6',4-trimethoxychalcone | Staphylococcus aureus | Agar Diffusion | 8.0 mm inhibition zone (at 5.0% conc.) | [4] |

| 2'-Hydroxy-4',6',4-trimethoxychalcone | Escherichia coli | Agar Diffusion | 14.0 mm inhibition zone (at 5.0% conc.) | [4] |

| 4-Methoxychalcone | Staphylococcus aureus | Agar Diffusion | 6.3 mm inhibition zone (at 5.0% conc.) | [4] |

| 4-Methoxychalcone | Escherichia coli | Agar Diffusion | 10.0 mm inhibition zone (at 5.0% conc.) | [4] |

| 3'-Methoxychalcone | Pseudomonas aeruginosa | Broth Microdilution | MIC = 7.8 µg/mL | [2] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | Microdilution | MIC = 125 µg/mL | [5] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | Microdilution | MIC = 62.5 µg/mL | [5] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | Microdilution | MIC = 250 µg/mL | [5] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | Microdilution | MIC = 125 µg/mL | [5] |

Table 2: Antifungal Activity of Selected Hydroxy- and Methoxy-Substituted Chalcones

| Compound | Fungal Strain | Assay Type | Result | Reference |

| 2-Hydroxychalcone | Trichophyton rubrum | Broth Microdilution | MIC = 7.8 mg/L | [6] |

| 2-Hydroxychalcone | Trichophyton mentagrophytes | Broth Microdilution | MIC = 7.8 mg/L | [6] |

| 3',4',5'-Trimethoxychalcone | Candida krusei | Broth Microdilution | MIC = 3.9 µg/mL | [2] |

| 2-Hydroxy-4,4',6'-trimethoxychalcone | Ustilago cynodontis | Spore Germination Inhibition | >78% inhibition (at 2000 ppm) | [7] |

| 2-Hydroxy-4,4',6'-trimethoxy chalcone | Alternaria brassicicola | Spore Germination Inhibition | >78% inhibition (at 2000 ppm) | [7] |

| 2-Hydroxy-4,4',6'-trimethoxy chalcone | Alternaria solani | Spore Germination Inhibition | >78% inhibition (at 2000 ppm) | [7] |

| 2-Hydroxy-4,4',6'-trimethoxy chalcone | Aspergillus flavus | Spore Germination Inhibition | >78% inhibition (at 2000 ppm) | [7] |

| 3'-Hydroxychalcone | Cryptococcus gattii | Broth Microdilution | Fungicidal Activity | [8] |

Detailed Experimental Protocols

The following are detailed, generalized protocols for determining the antimicrobial and antifungal activity of chalcones, which can be adapted for 2-Hydroxy-3-methoxychalcone.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[9]

Materials:

-

Test chalcone (e.g., 2-Hydroxy-3-methoxychalcone)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Positive control (microorganism in broth without chalcone)

-

Negative control (broth only)

-

Standard antibiotic or antifungal agent (e.g., ampicillin, fluconazole)

Procedure:

-

Preparation of Chalcone Stock Solution: Dissolve the chalcone in DMSO to a high concentration (e.g., 1000 µg/mL).[10]

-

Serial Dilutions: Perform serial two-fold dilutions of the chalcone stock solution in the appropriate broth directly in the 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[9]

-

Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours for bacteria[9] and at 28-35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the chalcone at which no visible growth (turbidity) of the microorganism is observed.[9]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Spot-inoculate the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration of the chalcone that results in no microbial growth on the agar plate.[9]

Agar Well/Disk Diffusion Assay

This method is used to assess the extent of antimicrobial activity by measuring the zone of inhibition.

Materials:

-

Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Microbial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile cotton swabs

-

Sterile cork borer or sterile paper discs

-

Test chalcone solution at various concentrations

Procedure:

-

Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of the agar plate.

-

Application of Chalcone:

-

Well Diffusion: A sterile cork borer is used to create wells in the agar. A fixed volume of the chalcone solution is then added to each well.

-

Disk Diffusion: Sterile paper discs are impregnated with a known concentration of the chalcone solution and placed on the agar surface.

-

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement: The diameter of the clear zone of no growth around the well or disc is measured in millimeters.

Visualizations

Experimental Workflows

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination.

Potential Signaling Pathway Inhibition

Some methoxy-substituted hydroxychalcones have been shown to exhibit antivirulence activity against Acinetobacter baumannii by downregulating the expression of genes associated with biofilm formation and adhesion, such as ompA and bap.[11]

Caption: Inhibition of Virulence Factor Gene Expression in A. baumannii.

Conclusion

While direct antimicrobial and antifungal data for 2-Hydroxy-3-methoxychalcone are yet to be reported, the established activity of structurally related compounds suggests that it is a promising candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its potential as a novel antimicrobial or antifungal agent. Future research should focus on performing these assays to elucidate the specific activity spectrum and potency of 2-Hydroxy-3-methoxychalcone.

References

- 1. benchchem.com [benchchem.com]

- 2. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nveo.org [nveo.org]

- 4. researchgate.net [researchgate.net]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Frontiers | 2-Hydroxychalcone as a Potent Compound and Photosensitizer Against Dermatophyte Biofilms [frontiersin.org]

- 7. Antifungal Activity of 2-Hydroxy 4,4'6'Trimethoxy Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of 3'-hydroxychalcone against Cryptococcus gattii and toxicity, and efficacy in alternative animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Potential of Substituted Hydroxychalcones in Inflammation-Modulating Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a complex biological response fundamental to immunity and tissue repair. However, its dysregulation is a key pathological feature of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Substituted hydroxychalcones, a class of naturally occurring and synthetic compounds, have emerged as promising candidates due to their significant anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Core Anti-inflammatory Mechanisms of Substituted Hydroxychalcones

Substituted hydroxychalcones exert their anti-inflammatory effects primarily through the modulation of key signaling pathways and enzymes involved in the inflammatory cascade. The most well-documented mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the direct inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2). Substituted hydroxychalcones have been shown to interfere with this pathway at multiple points, ultimately leading to a reduction in the production of these inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, comprising key kinases such as ERK, JNK, and p38, is another crucial pathway in the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which, in turn, upregulate the expression of pro-inflammatory genes. Several substituted hydroxychalcones have been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38, thereby attenuating the downstream inflammatory signaling.[1]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potency of substituted hydroxychalcones is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various inflammatory targets. The following tables summarize the reported IC50 values for a selection of substituted hydroxychalcones.

Table 1: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | 15-LOX IC50 (µM) | Reference |

| 2'-Hydroxy-4'-methoxychalcone | >100 | 8.2 | - | - | [2] |

| 2'-Hydroxy-3,4-dimethoxychalcone | - | 11.6 | - | - | [2] |

| (E)-2-O-farnesyl chalcone | - | - | - | 5.7 | [3] |

| 3-O-geranyl chalcone | - | - | - | 11.8 | [3] |

| Compound 5l | - | 8.2 | - | - | [2] |

| Compound 5h | - | 22.6 | - | - | [2] |

| Pyrazole Derivative PYZ9 | - | 0.72 | 0.52-1.59 | - | [4] |

| 7-substituted coumarin 12a | - | - | 2.8 | - | [5] |

| 7-substituted coumarin 12b | - | - | 2.1 | - | [5] |

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | NO Production IC50 (µM) | Reference |

| 2'-Methoxy-3,4-dichlorochalcone | 7.1-9.6 | [6] |

| 2'-Hydroxy-6'-methoxychalcone | 7.1-9.6 | [6] |

| 2'-Hydroxy-3-bromo-6'-methoxychalcone | 7.1-9.6 | [6] |

| 2'-Hydroxy-4',6'-dimethoxychalcone | 7.1-9.6 | [6] |

| 2',3',5,7-Tetrahydroxyflavone | 19.7 | [7] |

| Luteolin (3',4',5,7-Tetrahydroxyflavone) | 17.1 | [7] |

| 2'-Hydroxy-3,6'-dimethoxychalcone (10 µM) | ~72.58% inhibition | [1] |

Table 3: Inhibition of Pro-inflammatory Cytokine Production

| Compound | Target Cytokine | IC50 (µM) / % Inhibition | Cell Line | Reference |

| 2',4',4-Trihydroxy-3'-geranylchalcone | IL-6 | Potent inhibition | MG-63 | [8] |

| 2'-Hydroxy-3,6'-dimethoxychalcone | IL-6 | Significant decrease | RAW 264.7 | [1] |

| 2'-Hydroxy-3,6'-dimethoxychalcone | TNF-α | Significant decrease | RAW 264.7 | [1] |

| BHMC | TNF-α | 15.2 | U937 | [9] |

| BHMC | IL-1β | 22.8 | U937 | [9] |

| BHMC | IL-6 | 18.5 | U937 | [9] |

Experimental Protocols for Assessing Anti-inflammatory Effects

A standardized workflow is crucial for the reliable evaluation of the anti-inflammatory properties of substituted hydroxychalcones. The following diagram illustrates a typical experimental pipeline, followed by detailed protocols for key in vitro and in vivo assays.

In Vitro Assays

This assay is a standard method to screen for anti-inflammatory compounds that inhibit the production of NO, a key inflammatory mediator.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.[10]

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test hydroxychalcone for 1-2 hours.[11] Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[12][13]

-

NO Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[12][13] The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.[14]

-

Cell Viability: A concurrent MTT assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[12]

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatants.

-

Sample Collection: Culture supernatants from LPS-stimulated and hydroxychalcone-treated RAW 264.7 cells are collected.[10]

-

ELISA Procedure: Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.[15][16] Briefly, the supernatant is added to wells pre-coated with a capture antibody. A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a colorimetric signal. The absorbance is read, and the cytokine concentration is determined from a standard curve.[17][18][19]

Western blotting is employed to investigate the effect of hydroxychalcones on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Protein Extraction: After treatment, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined.[20]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.[21] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[20]

In Vivo Assay

This is a widely used and reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of compounds.[22]

-

Animals: Male Wistar rats are typically used.

-

Treatment: The test hydroxychalcone is administered orally or intraperitoneally, usually 30-60 minutes before the induction of inflammation.[22][23] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[23]

-

Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.[23][24] The contralateral paw may be injected with saline as a control.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23][25]

-

Data Analysis: The increase in paw volume (edema) is calculated, and the percentage inhibition of edema by the test compound is determined relative to the control group.

Conclusion

Substituted hydroxychalcones represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. Their multifaceted mechanism of action, targeting key inflammatory pathways like NF-κB and MAPK, and their demonstrated efficacy in both in vitro and in vivo models, underscore their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of these compounds for clinical applications. Further research focusing on structure-activity relationships, pharmacokinetic profiling, and safety assessments will be crucial in translating the promise of substituted hydroxychalcones into effective treatments for inflammatory diseases.

References

- 1. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chalcones isolated from Angelica keiskei and their inhibition of IL-6 production in TNF-α-stimulated MG-63 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. novamedline.com [novamedline.com]

- 20. origene.com [origene.com]

- 21. benchchem.com [benchchem.com]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. inotiv.com [inotiv.com]

- 25. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Hydroxy-3-methoxychalcone

This guide provides an in-depth overview of 2-Hydroxy-3-methoxychalcone, a chemical compound belonging to the chalcone family. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the compound's chemical identity, including its IUPAC name and CAS number, and addresses potential naming ambiguities.

Chemical Identity and Structure